molecular formula C9H10BrNO2 B8195378 6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine

Cat. No.: B8195378
M. Wt: 244.08 g/mol
InChI Key: HWDPUHCCZLJMLN-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is an organic compound with the molecular formula C₉H₁₀BrNO₂ It is a derivative of benzo[b][1,4]dioxin, featuring a bromine atom at the 6th position, a methyl group at the 7th position, and an amine group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine typically begins with 2,3-dihydroxybenzoic acid as the starting material. The synthetic route involves several key steps:

    Alkylation of Phenolic Hydroxyl Group: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated to form an intermediate.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The amine group can participate in coupling reactions to form amides or other nitrogen-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield quinones or other oxidized derivatives.

    Reduction Products: Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine involves its interaction with specific molecular targets. The bromine and amine groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is unique due to the presence of both a bromine atom and a methyl group on the benzo[b][1,4]dioxin ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

6-bromo-7-methyl-2,3-dihydro-1,4-benzodioxin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-4-6-9(8(11)7(5)10)13-3-2-12-6/h4H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDPUHCCZLJMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Br)N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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